molecular formula C6H10N2O3 B2558813 4-(2-Nitroethenyl)morpholine CAS No. 101419-83-4

4-(2-Nitroethenyl)morpholine

Cat. No.: B2558813
CAS No.: 101419-83-4
M. Wt: 158.157
InChI Key: RMFYRMWFMLPCQK-OWOJBTEDSA-N
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Description

4-(2-Nitroethenyl)morpholine is an organic compound with the molecular formula C6H10N2O3 It is characterized by the presence of a morpholine ring substituted with a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethenyl)morpholine typically involves the reaction of morpholine with nitroethene. One common method is the Michael addition reaction, where morpholine reacts with nitroethene under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitroethenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

4-(2-Nitroethenyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitroethenyl)morpholine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic or toxic effects .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the nitroethenyl group, used as a solvent and chemical intermediate.

    4-(2-Nitrophenyl)morpholine: Similar structure but with a nitrophenyl group instead of nitroethenyl, used in different chemical applications.

Uniqueness: 4-(2-Nitroethenyl)morpholine is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFYRMWFMLPCQK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101419-83-4
Record name 4-[(E)-2-nitroethenyl]morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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